N-benzyl-2-oxo-2H-chromene-6-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16-9-6-13-10-14(7-8-15(13)21-16)22(19,20)17-11-12-4-2-1-3-5-12/h1-10,17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVQPCKEMAZSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359057 | |
| Record name | 2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84015-70-3 | |
| Record name | 2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for N Benzyl 2 Oxo 2h Chromene 6 Sulfonamide and Its Analogues
Retrosynthetic Analysis for the N-benzyl-2-oxo-2H-chromene-6-sulfonamide Core
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, this compound, into simpler, readily available precursors. The primary disconnections are identified at the sulfonamide linkage and within the coumarin (B35378) core itself.
The most logical initial disconnection is at the nitrogen-sulfur bond of the sulfonamide group. This bond is typically formed in the forward synthesis by reacting a sulfonyl chloride with an amine. This retrosynthetic step yields two key intermediates: 2-oxo-2H-chromene-6-sulfonyl chloride and benzylamine (B48309) . Benzylamine is a common, commercially available reagent.
The second major disconnection focuses on the synthesis of the coumarin core of the 2-oxo-2H-chromene-6-sulfonyl chloride intermediate. The formation of the coumarin (a benzopyrone) ring system can be approached through several classic reactions. A common strategy involves the Pechmann condensation, which would disconnect the pyrone ring to reveal a substituted phenol (B47542) and a β-ketoester. In this case, the precursor would be a phenol bearing a chlorosulfonyl group, which is highly reactive. Therefore, a more practical approach involves forming the coumarin ring first and then introducing the sulfonyl chloride group. This leads to the disconnection of the C-S bond on the benzene (B151609) ring, pointing back to coumarin (2-oxo-2H-chromene) as the primary starting material, which undergoes chlorosulfonation.
This analysis outlines a practical and linear synthetic pathway:
Start with coumarin.
Introduce the sulfonyl chloride group at the C6 position via chlorosulfonation.
Couple the resulting sulfonyl chloride with benzylamine to form the target sulfonamide.
Conventional Synthetic Approaches to this compound
The conventional synthesis of this compound is a two-step process that aligns with the retrosynthetic analysis.
Step 1: Synthesis of 2-oxo-2H-chromene-6-sulfonyl chloride The initial step involves the electrophilic substitution of coumarin with chlorosulfonic acid. This reaction introduces the sulfonyl chloride group onto the benzene ring of the coumarin nucleus. The reaction of coumarin with chlorosulfonic acid yields the corresponding coumarin sulfonyl chloride. researchgate.net The C6 position is preferentially substituted due to the directing effects of the heterocyclic oxygen atom.
Step 2: Formation of the Sulfonamide The second step is the condensation of the synthesized 2-oxo-2H-chromene-6-sulfonyl chloride with benzylamine. This nucleophilic substitution reaction at the sulfonyl chloride group forms the desired N-S bond of the sulfonamide. A typical procedure involves refluxing the sulfonyl chloride with the amine in a suitable solvent like absolute ethanol. nih.gov Alternatively, the reaction can be carried out under solvent-free conditions in the presence of a base such as potassium carbonate (K2CO3). researchgate.net
The following table summarizes a typical conventional synthetic protocol.
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | Coumarin | Chlorosulfonic acid | 2-oxo-2H-chromene-6-sulfonyl chloride | researchgate.net |
| 2 | 2-oxo-2H-chromene-6-sulfonyl chloride, Benzylamine | Absolute ethanol, reflux | This compound | nih.gov |
Green Chemistry Principles Applied to the Synthesis of the Chemical Compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to minimize environmental impact. eurekalert.orgeurekaselect.com These principles focus on reducing the use of hazardous substances, improving energy efficiency, and simplifying reaction procedures. benthamdirect.com
For the synthesis of the coumarin core, several green alternatives to conventional methods exist:
Microwave Irradiation: Classic condensation reactions like the Knoevenagel, Pechmann, and Perkin reactions for coumarin synthesis have been successfully adapted to use microwave irradiation. benthamdirect.comkjscollege.com This technique often leads to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions. kjscollege.com
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can enhance reaction rates and yields in coumarin synthesis. kjscollege.com
Solvent-Free Synthesis: Performing reactions without a solvent, or "neat," minimizes waste and simplifies purification. Mechanochemical synthesis, such as ball milling for the Pechmann condensation, is a prime example of a solvent-free approach that uses a mild acid catalyst at ambient temperature. rsc.org
Alternative Solvents: The use of ionic liquids or deep eutectic solvents as recyclable and often less toxic reaction media is another green strategy. eurekalert.orgbenthamdirect.com
Specifically for the sulfonamide formation step, a greener approach involves reacting 2-oxo-2H-chromene-6-sulfonyl chloride with amines under solvent-free conditions, using a solid base like K2CO3, which simplifies the workup and avoids the use of volatile organic solvents. researchgate.net
The table below highlights green alternatives for the synthesis of the coumarin-sulfonamide scaffold.
| Synthetic Step | Conventional Method | Green Alternative | Advantages | Reference |
| Coumarin Ring Formation | Pechmann condensation with strong acids (e.g., H2SO4) | Mechanochemical (ball milling) Pechmann condensation with a mild acid catalyst. | Solvent-free, ambient temperature, high yields, easy purification. | rsc.org |
| Sulfonamide Formation | Reaction in organic solvents (e.g., ethanol) | Solvent-free reaction with K2CO3. | Eliminates solvent waste, simplifies product isolation. | researchgate.net |
Derivatization Strategies for this compound Analogues
The this compound scaffold serves as a versatile template for the development of new analogues with potentially enhanced biological activities. Derivatization can be targeted at three main regions: the chromene moiety, the sulfonamide moiety, and through hybridization with other pharmacophores. ajchem-a.com
Modifications at the Chromene Moiety
The coumarin ring system offers several positions for substitution, allowing for fine-tuning of the molecule's properties.
Benzene Ring Substitution: Introducing substituents such as alkyl, alkoxy, or halogen groups on the benzene portion of the coumarin is typically achieved by starting with an appropriately substituted phenol in the initial coumarin synthesis reaction (e.g., Pechmann or von Pechmann condensation).
Pyrone Ring Substitution: The C3 and C4 positions of the pyrone ring are common sites for modification. The choice of the β-ketoester in the Pechmann condensation or the active methylene (B1212753) compound in the Knoevenagel condensation determines the substituent at the C4 or C3 position, respectively. Further reactions on functional groups at these positions, such as on a 3-acetylcoumarin, can introduce a wide variety of heterocyclic and other functional groups. nih.gov
Modifications at the Sulfonamide Moiety
The sulfonamide group is readily modified by varying the amine component used in the synthesis. Replacing benzylamine with a diverse array of primary and secondary amines allows for the systematic exploration of the structure-activity relationship (SAR). researchgate.net
Varying the N-substituent: A wide range of aliphatic, aromatic, and heterocyclic amines can be reacted with 2-oxo-2H-chromene-6-sulfonyl chloride to generate a library of N-substituted sulfonamide analogues. researchgate.netnih.gov This strategy allows for the introduction of different functional groups to modulate properties like lipophilicity, hydrogen bonding capacity, and steric bulk.
Hybridization with Other Pharmacophore Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. researchgate.netnih.gov The coumarin-sulfonamide core can be conjugated with other known bioactive scaffolds to create hybrid molecules with potentially synergistic or novel activities. ajchem-a.comresearchgate.net
Commonly hybridized scaffolds include:
Thiazole (B1198619): Thiazole-containing coumarin sulfonamides have been synthesized and evaluated for various biological activities. nih.gov
Pyrazole (B372694): The pyrazole nucleus can be incorporated into the coumarin sulfonamide structure to create potent enzyme inhibitors. nih.gov
Triazole: Triazole rings can be used as linkers to connect the coumarin sulfonamide scaffold to other bioactive moieties. nih.gov
This hybridization is often achieved by using a derivatized amine in the sulfonamide synthesis step, where the amine already contains the second pharmacophore.
The following table provides examples of derivatization strategies.
| Modification Site | Strategy | Example Precursors | Resulting Structure | Reference |
| Chromene Moiety | Use substituted phenol in Pechmann condensation | 4-Methylresorcinol + Ethyl acetoacetate | 7-Hydroxy-4,8-dimethylcoumarin core | - |
| Sulfonamide Moiety | Vary the amine reactant | 2-oxo-2H-chromene-6-sulfonyl chloride + Sulfapyridine | N-(pyridin-2-yl)-2-oxo-2H-chromene-6-sulfonamide | nih.gov |
| Hybridization | Incorporate a second pharmacophore | 2-oxo-2H-chromene-6-sulfonyl chloride + Amine with a thiazole ring | Thiazole-coumarin-sulfonamide hybrid | nih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques for Novel Derivatives
The definitive structural elucidation and purity confirmation of newly synthesized this compound derivatives rely on a suite of advanced analytical and spectroscopic techniques. These methods provide unambiguous evidence of the target molecular architecture, confirming the successful incorporation of various functionalities onto the core coumarin-6-sulfonamide scaffold. Researchers employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis to comprehensively characterize these novel compounds. mdpi.commdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are utilized to map the chemical environment of each nucleus.
In ¹H NMR spectra of coumarin-6-sulfonamide derivatives, characteristic signals confirm the presence of the core structure and its substituents. For instance, the protons on the aromatic rings of the coumarin and the benzyl (B1604629) group typically appear as multiplets in the downfield region (δ 6.5-8.5 ppm). The benzylic protons (-CH₂-) adjacent to the sulfonamide nitrogen usually present as a singlet or doublet, while the N-H proton of the sulfonamide group can be observed as a singlet, the chemical shift of which can vary depending on the solvent and concentration. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbonyl carbon of the lactone ring in the coumarin structure is typically observed at a significant downfield shift (around 160 ppm). Signals corresponding to the aromatic carbons and the benzylic carbon provide further structural confirmation.
Table 1: Representative ¹H NMR Spectroscopic Data for Selected Coumarin Sulfonamide Analogues
| Compound Name | Solvent | Key Chemical Shifts (δ ppm) and Descriptions |
| 7-Ethoxy-2-oxo-N-phenyl-2H-chromene-3-sulfonamide | CDCl₃ | 8.35 (s, 1H, coumarin H-4), 7.45-6.80 (m, aromatic protons), 4.27 (q, 2H, -OCH₂CH₃), 1.46 (t, 3H, -OCH₂CH₃) nih.gov |
| 7-(Diethylamino)-2-oxo-N-phenyl-2H-chromene-3-sulfonamide | DMSO-d₆ | 10.19 (s, 1H, -NH-), 8.55 (s, 1H, coumarin H-4), 7.64-6.51 (m, aromatic protons), 3.44 (q, 4H, -NCH₂CH₃), 1.09 (t, 6H, -NCH₂CH₃) nih.gov |
| 3-Chloro-2-oxo-N-(pyridin-2-yl)-2H-chromene-6-sulfonamide | DMSO-d₆ | 4.0 (s, NH of sulfonamide), 6.99-8.46 (m, aromatic protons) mdpi.com |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the synthesized molecules. The spectra of coumarin-6-sulfonamide derivatives display characteristic absorption bands that confirm their structural integrity.
Key vibrational frequencies include:
N-H Stretch: A band in the region of 3200-3500 cm⁻¹ indicates the presence of the sulfonamide N-H group. mdpi.com
Aromatic C-H Stretch: Signals are typically observed around 2900-3150 cm⁻¹. mdpi.com
C=O Stretch (Lactone): A strong, sharp absorption band around 1700-1740 cm⁻¹ is a hallmark of the carbonyl group in the coumarin's pyrone ring. mdpi.comnih.gov
SO₂ Stretches: The sulfonamide group is characterized by two distinct stretching vibrations, typically found in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
Table 2: Key FT-IR Absorption Bands for Coumarin-6-Sulfonamide Analogues
| Compound Name | Key Absorption Bands (νₘₐₓ, cm⁻¹) and Functional Group Assignments |
| 3-Chloro-2-oxo-N-(pyridin-2-yl)-2H-chromene-6-sulfonamide | 3440 (NH stretch), 2928 (Ar stretch), 1710 (C=O stretch) mdpi.com |
| 3-Chloro-2-oxo-2H-1-benzopyran-6-(N-benzimidazole)sulfonamide | 3468 (NH stretch), 2945 (Ar stretch), 1742 (C=O stretch) mdpi.com |
| 7-Ethoxy-2-oxo-N-phenyl-2H-chromene-3-sulfonamide | 3288 (NH stretch), 1722 (C=O stretch), 1595, 1494 (aromatic C=C) nih.gov |
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry is employed to determine the molecular weight of the novel derivatives and to study their fragmentation patterns, which can provide additional structural insights. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition with high accuracy. Typically, soft ionization techniques like Electrospray Ionization (ESI) are used, often showing the protonated molecular ion peak [M+H]⁺. mdpi.comgoogle.com For instance, the mass spectrum of 3-Chloro-2-oxo-2H-1-benzopyran-6-(N-benzimidazole)sulfonamide shows a molecular ion peak at m/z 337.75, corresponding to [M+1]⁺. mdpi.com
Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. The experimentally determined values are compared with the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and empirical formula. mdpi.comnih.gov
The collective data from these advanced analytical techniques provides a comprehensive and definitive characterization of novel this compound derivatives, ensuring the structural integrity and purity of the synthesized compounds for further investigation.
Investigation of Biological Activities of N Benzyl 2 Oxo 2h Chromene 6 Sulfonamide and Its Derivatives
Enzyme Inhibition Studies
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic target for the management of type 2 diabetes mellitus. The inhibition of this enzyme prolongs the activity of incretin hormones, which play a crucial role in glucose homeostasis. mdpi.com Research into novel DPP-IV inhibitors has explored various chemical scaffolds, including those based on coumarin-sulfonamides.
A study focused on coumarin-based sulfonamide derivatives identified several compounds with significant DPP-IV inhibitory activity. mdpi.com While the exact N-benzyl derivative was not specified, related compounds from this class demonstrated notable inhibition. For instance, compounds 6i and 6j from this study showed the most potent activity among the synthesized series, with IC50 values of 10.98 µM and 10.14 µM, respectively. nih.gov These findings suggest that the coumarin-sulfonamide scaffold is a promising framework for the design of effective DPP-IV inhibitors. mdpi.com Another study on 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives also reported DPP-IV inhibitory activity, with IC50 values for compounds 1f, 1g, 1i, 1j, and 1v ranging from 13.45 µM to 15.85 µM. sciencescholar.us
| Compound | DPP-IV IC50 (µM) | Reference |
|---|---|---|
| 6i | 10.98 | nih.gov |
| 6j | 10.14 | nih.gov |
| 1f | 15.55 | sciencescholar.us |
| 1g | 15.85 | sciencescholar.us |
| 1i | 13.95 | sciencescholar.us |
| 1j | 14.48 | sciencescholar.us |
| 1v | 13.45 | sciencescholar.us |
| Sitagliptin (Standard) | 0.018 | sciencescholar.us |
Alpha-Amylase and Alpha-Glucosidase Inhibition
Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. A series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives were synthesized and evaluated for their potential to inhibit these enzymes. nih.gov
The study revealed that these derivatives exhibited significant inhibitory activity against α-amylase. Specifically, the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative 9 was the most active against α-amylase, with an IC50 value of 1.08 ± 0.02 µM. The 3-cyano-2-imino-2H-chromene-6-sulfonamide (2 ) also showed potent inhibition with an IC50 value of 1.76 ± 0.01 µM, as compared to the standard drug Acarbose (IC50 = 0.43 ± 0.01 µM). nih.gov
In the α-glucosidase inhibition assay, the 3-cyano-2-imino-2H-chromene-6-sulfonamide (2 ) demonstrated an IC50 value of 0.548 ± 0.02 µg/mL, which was more potent than the standard, Acarbose (IC50 = 0.604 ± 0.02 µg/mL). The ethyl 4-(2-oxo-6-sulfamoyl-2H-chromene-3-carboxamido)benzoate derivative (9 ) showed moderate activity with an IC50 of 2.44 ± 0.09 µg/mL. nih.gov
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µg/mL) | Reference |
|---|---|---|---|
| Derivative 2 | 1.76 ± 0.01 | 0.548 ± 0.02 | nih.gov |
| Derivative 9 | 1.08 ± 0.02 | 2.44 ± 0.09 | nih.gov |
| Acarbose (Standard) | 0.43 ± 0.01 | 0.604 ± 0.02 | nih.gov |
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Modulation
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in adipogenesis, insulin sensitivity, and glucose metabolism. plos.org The same study that investigated the α-amylase and α-glucosidase inhibition of 6-sulfonamide-2H-chromene derivatives also assessed their ability to modulate PPAR-γ. nih.gov
The in vitro PPAR-γ transactivation assay showed that the 3-cyano-2-imino-2H-chromene-6-sulfonamide (2 ) and the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative (9 ) exhibited notable PPAR-γ activity. Derivative 2 had an IC50 value of 3.152 ± 0.03 µg/mL, and derivative 9 had an IC50 of 3.706 ± 0.32 µg/mL. Both compounds were more potent than the standard drug Pioglitazone (IC50 = 4.884 ± 0.29 µg/mL), indicating their potential as insulin sensitizers. nih.gov
| Compound | PPAR-γ IC50 (µg/mL) | Reference |
|---|---|---|
| Derivative 2 | 3.152 ± 0.03 | nih.gov |
| Derivative 9 | 3.706 ± 0.32 | nih.gov |
| Pioglitazone (Standard) | 4.884 ± 0.29 | nih.gov |
Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA I, hCA II, hCA IX, hCA XII)
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. A series of coumarin (B35378) sulfonamide derivatives were evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. One study reported potent inhibitory activity of a derivative, 32a , against hCA IX with a Ki value of 2.28 nM, and against hCA XII with a Ki of 0.54 nM, which was more potent than the standard drug Acetazolamide (AZA). nih.gov Another derivative, 35b , showed strong inhibition of hCA I with a Ki of 21.95 nM. nih.gov
| Compound | hCA I Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
|---|---|---|---|---|
| 32a | - | 2.28 | 0.54 | nih.gov |
| 35b | 21.95 | - | - | nih.gov |
| Acetazolamide (AZA) (Standard) | 250.0 | 25.0 | 5.7 | nih.gov |
Histone Deacetylase 6 (HDAC6) Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins and is a target for the treatment of various diseases, including cancer. nih.gov The coumarin scaffold has been incorporated into the design of HDAC inhibitors. A study on 3-carboxy-coumarin sulfonamides, designed as analogs of the known HDAC inhibitor belinostat, investigated their potential as HDAC6 inhibitors. nih.govspandidos-publications.com While specific inhibitory data for N-benzyl-2-oxo-2H-chromene-6-sulfonamide was not provided, the research highlights the utility of the coumarin-sulfonamide framework in targeting HDAC6. nih.govspandidos-publications.com The rationale for this approach is that the wider and shallower active site of HDAC6 can accommodate bulkier molecules like those with a coumarin scaffold. spandidos-publications.com
Glutathione Transferase P1-1 (GSTP1-1) Inhibition
Glutathione transferase P1-1 (GSTP1-1) is an enzyme that plays a role in cellular detoxification and is often overexpressed in cancer cells, contributing to multidrug resistance. plos.orgnih.gov A recent study synthesized and evaluated a series of novel hybrid compounds combining a coumarin-6-sulfonamide scaffold with chalcone derivatives for their ability to inhibit human GSTP1-1 (hGSTP1-1). plos.org
Among the synthesized compounds, derivatives 5g , 5f , and 5a demonstrated the most potent inhibitory effects on hGSTP1-1, with IC50 values of 12.2 ± 0.5 µM, 12.7 ± 0.7 µM, and 16.3 ± 0.6 µM, respectively. plos.org Kinetic analysis revealed that the most potent inhibitor, 5g , acts as a mixed-type inhibitor of the enzyme. nih.gov
| Compound | hGSTP1-1 IC50 (µM) | Reference |
|---|---|---|
| 5g | 12.2 ± 0.5 | plos.org |
| 5f | 12.7 ± 0.7 | plos.org |
| 5a | 16.3 ± 0.6 | plos.org |
Aromatase Inhibition
The sulfonamide moiety is a key feature in the design of various enzyme inhibitors, including those targeting aromatase, a crucial enzyme in estrogen biosynthesis. nih.gov Molecular docking studies have indicated that the sulfonamide group can form hydrogen bonds within the active site of aromatase. nih.gov In the broader class of stilbene derivatives, which share structural similarities, sulfonamides have been explored as aromatase inhibitors. When comparing isosteric sulfonate and sulfonamide derivatives of resveratrol, the sulfonate versions generally provided better inhibition of the target enzyme. nih.gov However, sulfonamide-based compounds are noted for their potential as potent aromatase inhibitors, offering desirable pharmacokinetic profiles such as good oral absorption and metabolic stability. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR T790M) Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a key strategy in the development of anti-cancer therapies. nih.govtaylorandfrancis.com The Epidermal Growth Factor Receptor (EGFR) is another significant target in cancer therapy, with the T790M mutation being a common mechanism of resistance to EGFR inhibitors. nih.govnih.gov
Derivatives containing a sulfonamide scaffold have been investigated as dual inhibitors of both VEGFR-2 and EGFR T790M. Research has shown that a benzyl (B1604629) group can be crucial for enhancing cytotoxic activity and EGFR T790M inhibition. nih.gov For instance, certain phenyldiazene derivatives were found to be potent inhibitors of both enzymes. nih.gov Specifically, compounds were identified that strongly repressed EGFR T790M with IC50 values as low as 0.28 µM and acted as very active inhibitors of VEGFR-2 with IC50 values around 1.15 µM. nih.gov
Table 1: Inhibition of VEGFR-2 and EGFR T790M by Select Compounds
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Derivative 14 | VEGFR-2 | 1.15 |
| Derivative 8 | VEGFR-2 | 1.35 |
| Derivative 10 | VEGFR-2 | 1.40 |
| Derivative 14 | EGFR T790M | 0.28 |
| Derivative 10 | EGFR T790M | 0.33 |
| Derivative 8 | EGFR T790M | 0.35 |
| Compound 14 (benzyl derivative) | EGFR T790M | 0.3898 ± 0.02 |
| Compound 20 | EGFR T790M | 0.3683 |
This table presents a selection of data for illustrative purposes; compounds listed are derivatives from referenced studies and not this compound itself.
Antimicrobial Activity Evaluation
Antibacterial Activity
The chromene-sulfonamide hybrid structure is a promising scaffold for developing new antibacterial agents. nih.gov Studies on related N-substituted sulfonamides derived from 4-hydroxycoumarin (a related 2-oxo-2H-chromene core) have demonstrated activity against a panel of bacteria. tandfonline.com These compounds were tested against Gram-negative strains like Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus. tandfonline.com Some derivatives showed significant activity against P. aeruginosa, S. typhi, B. subtilis, and S. aureus. tandfonline.com
Similarly, novel chromene-sulfonamide hybrids have been synthesized and screened for their activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The general class of sulfonamides has been widely explored for antibacterial properties. researchgate.netiajps.com In some series, compounds showed mild to moderate activity against both Gram-positive and Gram-negative bacteria. iajps.com The inclusion of a benzyl group in related heterocyclic structures, such as N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, has also resulted in good activity against strains of S. aureus and B. subtilis. researchgate.net
Table 2: Antibacterial Activity of a 4-Hydroxycoumarin-Sulfonamide Derivative
| Bacterial Strain | Activity Level |
|---|---|
| Pseudomonas aeruginosa | Significant |
| Salmonella typhi | Significant |
| Bacillus subtilis | Significant |
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
Activity levels are generalized from findings on compound (4) in the referenced study. tandfonline.com
Antifungal Activity
The antifungal potential of coumarin-sulfonamide derivatives has also been evaluated. A new series of N-substituted sulfonamides from 4-hydroxycoumarin were tested against a range of fungi, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, and Fusarium solani. tandfonline.com Certain compounds in this series demonstrated significant activity against M. canis and F. solani. tandfonline.com In a different study, a series of (Z)-2-(2-oxo-1-((arylamino)methyl)indolin-3-ylidene)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazine-1-carboxamides were found to exhibit better antifungal activity than antibacterial activity, with one derivative identified as a particularly promising antifungal agent. iajps.com
Antimycobacterial Activity
Tuberculosis remains a significant global health issue, necessitating the development of new therapeutic agents. Sulfonyl hydrazone derivatives have been investigated as potential antitubercular agents. nih.gov A series of heterocycles derived from benzenesulfonyl hydrazide, including a derivative of N-(4-acetylphenyl)-2-oxo-2H-chromene-6-sulfonamide, were assessed for their bactericidal effects against Mycobacterium tuberculosis. nih.gov Several of these derivatives demonstrated growth inhibitory effects on M. tuberculosis when screened at a concentration of 125 µg/mL. nih.gov These compounds are thought to target the enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov
Antiproliferative and Anticancer Activity
The 2-oxo-2H-chromene (coumarin) scaffold is a well-established pharmacophore in the design of anticancer agents. researchgate.net Sulfonamide derivatives have also been recognized for their potent anticancer activities, which can be mediated through various mechanisms including cell cycle disruption and angiogenesis inhibition. nih.govmdpi.com
The combination of these two moieties in chromene-based hydrazones has yielded compounds with significant cytotoxic activity. For instance, certain 2-oxo-N′-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides displayed notable activity against the HT-29 colon cancer cell line (IC50 = 7.98 ± 0.05 μM) and moderate activity against the leukemia K562 cell line. researchgate.net In other studies, xanthone sulfonamide derivatives, which are structurally related, have shown potent antiproliferative effects against various cancer cell lines, including neuroblastoma (SK-N-MC) and breast cancer (MDA-MB-231, T-47D). nih.gov The substitution pattern on the benzenesulfonamide portion of the molecule has been shown to influence the antiproliferative activity. nih.gov
Table 3: Antiproliferative Activity of Select Xanthone Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Etoposide (Reference) | SK-N-MC | 33.4 |
| 5i | SK-N-MC | 24.9 |
| 6c | SK-N-MC | 25.2 |
| Etoposide (Reference) | MDA-MB-231 | >50 |
Data from a study on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, structurally related to the subject compound. nih.gov
In Vitro Cytotoxicity Against Various Cancer Cell Lines
Derivatives of this compound have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Breast Cancer (T47D, MCF-7): Coumarin-6-sulfonamide derivatives have been evaluated for their in vitro cytotoxicity against human breast cancer cell lines. For instance, certain novel coumarin-6-sulfonamide-chalcone hybrids have shown cytotoxic effects against the MCF-7 cell line. nih.gov One of the most potent compounds in a study, compound 5g , exhibited significant cytotoxicity against MCF-7 cells. nih.gov While specific data for this compound is limited, the broader class of coumarin derivatives has shown activity against the T-47D cell line. nih.gov
Gastric Cancer (MGC-803): Research into coumarin-based derivatives has revealed potent activity against gastric cancer cells. A series of novel coumarin-sulfonate derivatives were assessed for their antiproliferative activities against the MGC-803 cell line, among others. nih.gov Similarly, novel coumarin-indole derivatives have been identified as potent tubulin polymerization inhibitors with significant inhibitory activities against the MGC-803 gastric cancer cell line. researchgate.net
Prostate Cancer (PC-3): The cytotoxic potential of coumarin-6-sulfonamide derivatives has also been extended to prostate cancer. In a study involving coumarin-6-sulfonamide-chalcone hybrids, compounds were assessed for their cytotoxic effects on the human prostate cancer cell line PC3, with compound 5g showing the most pronounced effect. nih.gov
Colorectal Cancer (HCT-116): Coumarin derivatives have demonstrated efficacy against colorectal cancer cell lines. For example, certain coumarin-sulfonate derivatives have been evaluated for their antiproliferative activity against HCT-116 cells. nih.gov Additionally, some coumarin compounds linked to a pyrazole (B372694) ring have shown activity against the HCT-116 cell line. nih.gov
Liver Cancer (HepG2): The HepG2 hepatocellular carcinoma cell line has been a frequent target in the evaluation of coumarin-6-sulfonamide derivatives. Several studies have reported these compounds to be potent antiproliferative agents against HepG2 cells. researchgate.net In one study, specific derivatives emerged as the most active compounds against this cell line. researchgate.net
Multidrug Resistance (WiDr): The issue of multidrug resistance (MDR) is a significant challenge in cancer therapy. The WiDr human colon cancer cell line is often used as a model for studying cytotoxicity. While specific data on this compound against WiDr cells is not readily available, the broader class of coumarin derivatives has been tested against this cell line. nih.gov Furthermore, coumarin-6-sulfonamide-chalcone hybrids are being investigated as inhibitors of glutathione transferase P1-1 (hGSTP1-1), an enzyme linked to multidrug resistance in cancer cells. nih.gov
Interactive Data Table: In Vitro Cytotoxicity (IC50) of Selected Coumarin Sulfonamide Derivatives
| Compound Type | Cell Line | Cancer Type | IC50 (µM) |
| Coumarin-6-sulfonamide-chalcone hybrid (5g) | MCF-7 | Breast | Data not specified |
| Coumarin-sulfonate derivative (C20) | MGC-803 | Gastric | Not specified, potent effects noted |
| Coumarin-indole derivative (MY-413) | MGC-803 | Gastric | 0.011 |
| Coumarin-6-sulfonamide-chalcone hybrid (5g) | PC-3 | Prostate | Data not specified |
| Coumarin-sulfonate derivative | HCT-116 | Colorectal | Data available in source |
| Coumarin-6-sulfonamide derivative | HepG2 | Liver | 3.48 ± 0.28 |
| Coumarin derivative | WiDr | Colon | Data available in source |
Proposed Mechanisms of Antiproliferative Action
The anticancer effects of this compound and its derivatives are attributed to several underlying molecular mechanisms that disrupt cancer cell proliferation and survival.
Apoptosis Induction: A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Studies on coumarin-6-sulfonamide derivatives have shown that they can trigger apoptosis in cancer cells. nih.gov This is often achieved by modulating the expression of key regulatory proteins involved in the apoptotic pathway. For instance, these compounds can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov The activation of caspase-3 ultimately leads to the cleavage of various cellular proteins and the morphological changes characteristic of apoptosis. nih.govnih.gov
Cell Cycle Disruption: Cancer is characterized by uncontrolled cell division, which is a result of a dysregulated cell cycle. Coumarin sulfonamide derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. mdpi.com This prevents the cells from dividing and proliferating. Depending on the specific derivative and the cancer cell line, these compounds can induce cell cycle arrest at the G0/G1 or G2/M phases. nih.govmdpi.com For example, some coumarin derivatives have been reported to cause an accumulation of cells in the G0/G1 phase, thereby halting the cell cycle before DNA replication. nih.gov
Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several coumarin-based derivatives have been identified as inhibitors of tubulin polymerization. researchgate.netnih.govresearchgate.net These compounds can bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. nih.govresearchgate.netnih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptotic cell death. ajol.info
Other Emerging Biological Activities
Beyond their anticancer properties, derivatives of the 2-oxo-2H-chromene-6-sulfonamide scaffold have been investigated for a variety of other biological activities, highlighting their potential as versatile therapeutic agents.
Antimicrobial and Antifungal Activity: The coumarin sulfonamide framework is a feature in compounds being explored for their antimicrobial and antifungal properties. nih.gov For instance, certain N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have demonstrated good activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.net
Antioxidant and Anti-inflammatory Activity: Some N-benzyl derivatives containing a triazole ring have been reported to possess antioxidant and anti-inflammatory activities. mdpi.com These compounds have been shown to interact with stable free radicals like DPPH and inhibit enzymes such as soybean lipoxygenase (LOX), suggesting their potential in mitigating oxidative stress and inflammation. mdpi.com
Glutathione Transferase P1-1 Inhibition: As mentioned earlier, certain coumarin-6-sulfonamide-chalcone hybrids have been identified as inhibitors of human glutathione transferase P1-1 (hGSTP1-1). nih.gov The overexpression of this enzyme is associated with multidrug resistance in cancer. By inhibiting hGSTP1-1, these compounds could potentially be used to overcome resistance to conventional chemotherapeutic agents. nih.gov
Structure Activity Relationship Sar Analysis of N Benzyl 2 Oxo 2h Chromene 6 Sulfonamide Derivatives
Impact of Substituents on the N-benzyl Moiety on Biological Potency and Selectivity
The N-benzyl group of the molecule serves as a critical interaction point with biological targets, and its substitution pattern can drastically alter the compound's efficacy and selectivity. The nature, position, and number of substituents on the benzyl (B1604629) ring are determining factors for biological activity. mdpi.com
Research on analogous arylsulfonamide structures has provided insights into how substitutions on this part of the molecule can be optimized. For instance, in a study of related 2,2-dimethyl-2H-chromene based arylsulfonamides designed as HIF-1 pathway inhibitors, the nature of the aryl group attached to the sulfonamide nitrogen was pivotal. nih.gov While this specific study focused on an N-phenyl group, the principles are applicable to the N-benzyl moiety. The investigation of various lipophilic analogs demonstrated that specific substitution patterns are required to enhance pharmacological properties. nih.gov For example, the presence of a propan-2-amine group in this region conferred the strongest inhibitory effect on HIF-1 activated transcription in a reporter assay, highlighting that even small alkylamine substituents can have a profound impact. nih.gov
Influence of Structural Modifications on the 2-oxo-2H-chromene Core System on Biological Activity
The 2-oxo-2H-chromene, or coumarin (B35378), nucleus is a privileged pharmacophore found in numerous biologically active compounds. mdpi.com Its structure is not merely a scaffold but an active participant in the molecule's biological effects. Modifications at various positions on the coumarin ring system have been shown to modulate activity significantly. researchgate.net
Key modifications and their effects include:
Position C-7: The introduction of a diethylamino group at the C-7 position has been shown to enhance antitumor activity. nih.gov In a series of coumarin sulfonamides, the 7-diethylaminocoumarin derivatives exhibited higher cytotoxic activity against cancer cell lines compared to 7-alkoxycoumarin analogs. nih.gov
Position C-3 and C-4: The substitution pattern at the C-3 and C-4 positions of the coumarin ring is crucial for activity, particularly for carbonic anhydrase (CA) inhibition. researchgate.net For instance, coumarin derivatives often act as selective inhibitors of tumor-associated CA isoforms IX and XII over cytosolic forms I and II. mdpi.com This selectivity is attributed to a unique inhibition mechanism where the hydrolyzed coumarin interacts with residues at the entrance of the CA active site cavity, a region that varies significantly between isoforms. mdpi.com Fusing other rings to the coumarin core, such as in pyrano[3,2-c]chromenes, has also yielded potent inhibitors of enzymes like β-glucuronidase and carbonic anhydrase II. acs.org
Position C-6: The attachment point of the sulfonamide linker, C-6, is also significant. The development of coumarin-6-sulfonamides has been a strategy to create antiproliferative agents. nih.gov
General Substitutions: The presence of hydroxyl groups on the coumarin's aromatic ring can enhance antioxidant activity. areeo.ac.ir Furthermore, the incorporation of methoxy (B1213986) groups on the benzene (B151609) ring of the coumarin system can increase antitumor efficacy. mdpi.com The hybridization of the coumarin scaffold with other heterocyclic systems is a known strategy to produce enhanced biological activity. researchgate.netajchem-a.com
| Modification Position | Substituent/Modification | Observed Effect | Target/Activity | Reference |
|---|---|---|---|---|
| C-7 | Diethylamino group | Increased potency | Antitumor | nih.gov |
| C-3 / C-4 | Various substituents | Modulation of SAR | Carbonic Anhydrase Inhibition | researchgate.net |
| Coumarin Core | Fusion to form pyranochromenes | Potent inhibition | β-Glucuronidase, hCA II | acs.org |
| Benzene Ring (Coumarin) | Methoxy group | Enhanced activity | Antitumor | mdpi.com |
| Benzene Ring (Coumarin) | Hydroxyl group | Enhanced activity | Antioxidant | areeo.ac.ir |
Role of the Sulfonamide Linker and its Substituents in Activity Modulation
Studies have shown that the sulfonamide moiety at the C-3 position of the coumarin core is favored for cytotoxic activity when compared to amide derivatives. nih.gov The sulfonamide group itself is a key pharmacophore for inhibiting enzymes like carbonic anhydrases. mdpi.commdpi.com
Further modifications to the sulfonamide linker itself can fine-tune the biological activity:
N-Substitution: In a study on piperidine-bearing sulfonamides, N-ethyl substitution on the sulfonamide nitrogen was found to retard the inhibitory potential against acetylcholinesterase and butyrylcholinesterase, suggesting that an unsubstituted sulfonamide NH may be crucial for certain targets. researchgate.net
Incorporation of other groups: The insertion of additional moieties, such as a piperazine (B1678402) ring between the coumarin and the sulfonyl group, has been explored. ijnrd.org In one such series, a derivative featuring a 4-tert-butylphenyl)sulfonyl group attached to the piperazine showed potent antibacterial activity. ijnrd.org This indicates that the substituent on the sulfonyl group is a key determinant of potency.
Amide vs. Sulfonamide: Research comparing different linkers has demonstrated that derivatives containing an NH-CO group can be more active than those without, suggesting that the hydrogen bonding capability of the linker is important for interaction with biological targets. researchgate.net
| Modification | Finding | Target/Activity | Reference |
|---|---|---|---|
| Sulfonamide vs. Amide Linker | Sulfonamide moiety at C-3 favored over amide | Cytotoxicity | nih.gov |
| N-H Substitution | N-ethyl substitution retarded inhibitory potential | Cholinesterase Inhibition | researchgate.net |
| Sulfonyl Group Substitution | 4-tert-butylphenyl)sulfonyl group showed superior potency | Antibacterial (Proteus vulgaris) | ijnrd.org |
| Linker Composition | Presence of an NH-CO group enhanced activity | Enzyme Inhibition | researchgate.net |
Identification of Key Pharmacophoric Features for Specific Biological Targets and Activities
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For N-benzyl-2-oxo-2H-chromene-6-sulfonamide derivatives, the key pharmacophoric features are a combination of the distinct properties of the coumarin core, the sulfonamide linker, and the benzyl group.
For Carbonic Anhydrase (CA) Inhibition: The coumarin ring itself is a key pharmacophore. Unlike typical sulfonamide inhibitors that coordinate directly to the zinc ion in the active site, coumarins act as non-classical inhibitors. mdpi.com They are hydrolyzed in situ, and the resulting 2-hydroxycinnamic acid derivative binds at the entrance of the active site, blocking substrate access. mdpi.com This mechanism confers high selectivity for transmembrane, tumor-associated isoforms like hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and II. mdpi.com Therefore, for CA inhibition, the key feature is the intact 2-oxo-2H-chromene ring system capable of hydrolysis.
For Anticancer Activity: The pharmacophoric model for anticancer activity appears to be more complex and multifactorial. Key features include:
A substituted coumarin ring, often with electron-donating groups like diethylamino at C-7 or methoxy groups, which enhance potency. mdpi.comnih.gov
The sulfonamide linker, which is often superior to an amide linker for cytotoxicity. nih.gov
The nature of the substituents on the terminal aromatic (benzyl) ring, which modulates activity and selectivity. mdpi.com For example, rigosertib, a related styrylbenzylsulfone, shows that the substitution pattern on the aromatic rings is crucial for its therapeutic effect in treating malignancies. mdpi.com The combination of these features creates a molecule that can interfere with various cellular processes, such as cell migration and proliferation. mdpi.com
For DPP-IV Inhibition: In the search for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes, the hybridization of the coumarin and sulfonamide pharmacophores has proven effective. nih.gov The key feature is the combined molecular structure that provides significant binding ability to the DPP-IV enzyme. Specific derivatives with optimal substitutions demonstrate potent enzyme inhibition. nih.gov
Computational and Theoretical Investigations of N Benzyl 2 Oxo 2h Chromene 6 Sulfonamide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target. For derivatives of 2-oxo-2H-chromene-6-sulfonamide, these simulations have been crucial in identifying potential therapeutic targets and understanding the molecular basis of their activity. nih.govrsc.org
In a study investigating a series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives for their antidiabetic potential, molecular docking was employed to assess their interaction with key enzymes such as α-amylase, α-glucosidase, and PPAR-γ. nih.govrsc.orgnih.gov The computational docking analysis revealed that these derivatives could successfully fit within the binding pockets of these enzymes, demonstrating favorable binding energies and forming various interactions. nih.gov For instance, the binding of related sulfonamide derivatives to carbonic anhydrases has been shown to involve the sulfonamide group coordinating with the zinc ion in the active site and forming hydrogen bonds with amino acid residues like Thr199. nih.gov
The docking results for a closely related series of chromene-based sulfonamides against human carbonic anhydrase (hCA) isoforms highlighted specific interactions that contribute to their inhibitory potency. nih.gov These studies provide a model for the potential interactions of N-benzyl-2-oxo-2H-chromene-6-sulfonamide. The benzyl (B1604629) group could engage in hydrophobic interactions within the active site, while the sulfonamide moiety would likely anchor the molecule through interactions with key residues and the catalytic metal ion, if present. nih.govrsc.org
Table 1: Predicted Binding Affinities and Interactions of Related Chromene Sulfonamide Derivatives
| Target Protein | Derivative Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| α-Amylase | 2-oxo-2H-chromene-6-sulfonamide derivative | Not explicitly stated, but good binding energy values reported. nih.gov | Not explicitly stated. nih.gov |
| α-Glucosidase | 2-oxo-2H-chromene-6-sulfonamide derivative | Not explicitly stated, but good binding energy values reported. nih.gov | Not explicitly stated. nih.gov |
| PPAR-γ | 2-oxo-2H-chromene-6-sulfonamide derivative | Not explicitly stated, but good binding energy values reported. nih.gov | Not explicitly stated. nih.gov |
| hCA II | 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | - | Phe131, Ile91, Thr199 nih.gov |
| hCA IX | 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | - | Thr199, His94 nih.gov |
Note: This table is generated based on findings from studies on closely related derivatives of this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. nih.gov For compounds structurally related to this compound, DFT studies have provided insights into their optimized geometry, frontier molecular orbitals (HOMO-LUMO), and charge distribution. nih.govresearchgate.net
In a theoretical study of a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, DFT calculations were used to determine its three-dimensional geometry in the gas phase. nih.govresearchgate.net The calculations revealed the bond lengths, bond angles, and dihedral angles of the optimized molecular configuration. nih.govresearchgate.net The analysis of HOMO and LUMO energies is particularly important as the energy gap is an indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
Natural Population Analysis (NPA) can be used to calculate the charge distribution on the atoms. nih.gov In a related furo[3,4-d]pyrimidine (B15215042) derivative, the highest negative charges were found on the oxygen atoms, while the highest positive charges were on specific carbon atoms, indicating the most likely sites for electrophilic and nucleophilic attack, respectively. nih.gov Similar calculations for this compound would elucidate its reactive sites and electronic properties.
Table 2: Representative DFT-Calculated Properties for a Structurally Related Compound
| Property | Calculated Value |
| HOMO-LUMO Energy Gap | 4.0319 eV (for benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate) nih.gov |
| Highest Positive Charge | C8 (0.42333) and C11 (0.42106) (for a novel furo[3,4-d]pyrimidine derivative) nih.gov |
| Highest Negative Charge | O10 (-0.33848) and O12 (-0.33840) (for a novel furo[3,4-d]pyrimidine derivative) nih.gov |
Note: This table presents data from DFT studies on compounds with structural similarities to this compound.
In Silico ADMET Prediction and Drug-Likeness Assessment
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and low toxicity. In silico ADMET prediction for a series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives indicated an acceptable range of oral bioavailability and drug-likeness. nih.gov The toxicity predictions for these derivatives suggested they were non-cytotoxic, non-mutagenic, non-immunotoxic, and non-carcinogenic. nih.gov
Drug-likeness is often evaluated based on rules such as Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Computational tools can predict these properties and provide a preliminary assessment of a compound's potential to be an orally active drug. For a related N-benzyl derivative, ADME properties were evaluated using web-based platforms. researchgate.net
Table 3: Predicted ADMET Properties for Related 2-oxo-2H-chromene-6-sulfonamide Derivatives
| Parameter | Prediction |
| Oral Bioavailability | Acceptable range nih.gov |
| Drug-Likeness | Acceptable nih.gov |
| Cytotoxicity | Non-cytotoxic nih.gov |
| Mutagenicity | Non-mutagenic nih.gov |
| Immunotoxicity | Non-immunotoxic nih.gov |
| Carcinogenicity | Non-carcinogenic nih.gov |
Note: This table is based on in silico predictions for a series of 2-oxo-2H-chromene-6-sulfonamide derivatives.
Molecular Dynamics Simulations to Elucidate Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding pose predicted by molecular docking. rsc.org By simulating the movements of atoms over time, MD can reveal how the ligand and protein interact and adapt to each other's presence.
In a study of triazole benzene (B151609) sulfonamide derivatives as inhibitors of human carbonic anhydrase IX, MD simulations were performed for 100 nanoseconds to understand the structural basis of their inhibitory activity. rsc.org The simulations confirmed the stable binding of the designed compounds within the active site, showing both hydrophobic and hydrophilic interactions. rsc.org The stability of the complex was further analyzed using metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and hydrogen bond analysis. rsc.org
For this compound, MD simulations would be invaluable to validate docking predictions and to assess the stability of its interactions with a target protein over time. This would provide a more realistic picture of the binding event than static docking poses.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. jbclinpharm.org By developing mathematical models, QSAR can be used to predict the activity of new, untested compounds.
A QSAR study on a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl-, and 2-acyloxyethylsulfonamides as fungicides demonstrated the utility of this approach. ufv.br The study used molecular descriptors calculated from the optimized structures of the compounds to build a predictive model using a Genetic Function Algorithm (GFA). ufv.br The resulting model showed good statistical parameters, indicating its robustness and predictive power. ufv.br
For this compound, a QSAR model could be developed by synthesizing and testing a series of analogues with variations in the benzyl and chromene moieties. The model could then be used to predict the activity of other related compounds and to guide the design of more potent derivatives.
Table 4: Statistical Parameters of a Representative QSAR Model for Sulfonamide Derivatives
| Statistical Parameter | Value |
| R² (Coefficient of determination) | 0.954 ufv.br |
| R²adj (Adjusted R²) | 0.941 ufv.br |
| Q²cv (Cross-validated R²) | 0.888 ufv.br |
| R²pred (External validation R²) | 0.839 ufv.br |
Note: This table shows the statistical quality of a QSAR model developed for a series of antifungal sulfonamides.
Future Directions and Advanced Research Perspectives for N Benzyl 2 Oxo 2h Chromene 6 Sulfonamide
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of coumarin (B35378) sulfonamides is an active area of research, with a growing emphasis on environmentally friendly and efficient methodologies. bohrium.com Traditional synthetic routes are being challenged by "green chemistry" approaches that minimize or eliminate the use of hazardous solvents and reagents.
Key future directions in synthesis include:
Solvent-Free Reactions: A primary goal is the expansion of solvent-free reaction conditions. bohrium.com Methods involving the reaction of coumarin-6-sulfonyl chloride with amines under solvent-free conditions have been shown to produce high yields and purity, simplifying product separation and reducing environmental impact. bohrium.com
Novel Catalysts: The use of innovative catalysts is a promising avenue. For instance, Brønsted acidic task-specific ionic liquids have been successfully employed as recyclable catalysts for preparing coumarin derivatives under ambient, solvent-free conditions. rsc.org
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonication can often reduce reaction times, improve yields, and offer more energy-efficient pathways compared to conventional heating.
Multi-Component Reactions (MCRs): Designing MCRs where multiple starting materials react in a single step to form the target compound offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.
These sustainable approaches not only address environmental concerns but also provide cost-effective and scalable methods for producing N-benzyl-2-oxo-2H-chromene-6-sulfonamide and its derivatives for further investigation. bohrium.com
Identification and Validation of New Biological Targets and Mechanisms of Action
While initial research has identified promising biological activities, a critical future direction is the precise identification and validation of molecular targets and the elucidation of the mechanisms through which this compound exerts its effects.
Carbonic Anhydrase Inhibition: A significant body of research points to carbonic anhydrases (CAs) as key targets for coumarin-sulfonamide hybrids. nih.gov Specifically, the tumor-associated isoforms CA IX and CA XII are of high interest. mdpi.comnih.gov Coumarins are understood to act as "suicide inhibitors"; the esterase activity of the CA enzyme hydrolyzes the coumarin's lactone ring, generating a 2-hydroxy cinnamic acid derivative that occludes the enzyme's active site. mdpi.com Future work will involve confirming if this compound follows this mechanism and determining its inhibitory profile against a wider panel of CA isoforms.
Antidiabetic Targets: Recent studies have explored related 6-sulfonamide-2H-chromene derivatives as potential antidiabetic agents, showing inhibitory activity against α-amylase and α-glucosidase. nih.gov Investigating the activity of this compound against these enzymes, as well as the nuclear receptor PPAR-γ, could open new therapeutic avenues. nih.gov
Anticancer Mechanisms: The pro-apoptotic properties of the parent compound, 2-oxo-2H-chromene-6-sulfonamide, have been noted against cancer cell lines like HepG2 and MCF-7. biosynth.com Future research should aim to identify the specific apoptotic pathways modulated by the N-benzyl derivative and investigate its effects on other cancer-related targets, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which has been studied for other novel heterocyclic compounds. nih.gov
Validating these targets through techniques like cellular thermal shift assays (CETSA), genetic knockdown studies, and proteomics will be essential to confirm the compound's direct molecular interactions and mechanism of action.
Development of Advanced Computational Models for Compound Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these methods can provide deep insights into its interactions with biological targets and guide the design of more effective analogues.
Molecular Docking: Docking simulations are crucial for predicting and analyzing the binding mode of the compound within the active site of target enzymes. nih.gov Studies on similar coumarin sulfonamides have used docking to reveal key ligand-enzyme interactions with CA isoforms, identifying hydrogen bonds and other stabilizing forces. mdpi.comnih.gov Such analyses can explain observed inhibitory activity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Developing QSAR models for this compound analogues can help predict the activity of newly designed molecules before their synthesis, saving time and resources.
Density Functional Theory (DFT): DFT calculations are used to determine the three-dimensional geometry and electronic properties (e.g., HOMO-LUMO energies, charge distribution) of a molecule. nih.gov This information is vital for understanding the compound's reactivity and for parameterizing more accurate molecular mechanics force fields used in docking and molecular dynamics simulations.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and conformational changes that are not captured by static docking poses.
The table below summarizes representative computational data for related coumarin-sulfonamide inhibitors against key carbonic anhydrase targets, illustrating the type of data that would be valuable to generate for this compound.
| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Key Finding | Reference |
|---|---|---|---|---|
| Squaramide-Coumarin Hybrid (16c) | hCA IX | 19.2 nM | Strong and selective inhibition of tumor-associated isoform. | mdpi.com |
| Squaramide-Coumarin Hybrid (16c) | hCA XII | 7.23 nM | Potent inhibition with high selectivity over cytosolic isoforms (hCA I, II). | mdpi.com |
| Squaramide-Sulfonamide Hybrid (11) | hCA IX | 29.4 nM | Demonstrates the effectiveness of the sulfonamide pharmacophore. | mdpi.com |
| Squaramide-Sulfonamide Hybrid (11) | hCA XII | 9.15 nM | Improved selectivity compared to the standard drug acetazolamide. | mdpi.com |
Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity
The ultimate goal of the foundational research described above is the rational design of new molecules based on the this compound scaffold. By integrating synthetic feasibility, mechanistic knowledge, and computational predictions, next-generation analogues can be engineered with improved therapeutic properties.
Key strategies for rational design include:
Structure-Activity Relationship (SAR) Studies: A systematic modification of the this compound structure is essential. This involves synthesizing series of analogues with different substituents on the benzyl (B1604629) ring, the coumarin nucleus, and the sulfonamide nitrogen. Evaluating the biological activity of these analogues will establish clear SARs, indicating which chemical features enhance potency and selectivity. mdpi.com
Hybrid Molecule Design: A promising approach is the creation of hybrid molecules that tether the coumarin-sulfonamide scaffold to other pharmacophores. For example, linking it to a triazole or squaramide moiety has been shown to yield potent and selective inhibitors of cancer-related targets. mdpi.comnih.gov These linkers can modulate physicochemical properties and provide additional interaction points with the target protein.
Isosteric Replacement: Replacing certain functional groups with isosteres (groups with similar physical or chemical properties) can fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties without losing its primary binding interactions. For example, replacing the sulfonamide with a sulfamate (B1201201) can be explored. mdpi.com
Target-Specific Optimization: As new biological targets are validated, the scaffold can be specifically optimized for each one. For instance, designing analogues for antidiabetic targets like α-amylase might require different structural modifications than those designed for anticancer targets like CA IX. nih.gov This tailored approach increases the likelihood of developing compounds with high selectivity, thereby reducing potential off-target effects.
Through these advanced research perspectives, the this compound scaffold can serve as a valuable starting point for the development of highly potent and selective therapeutic agents for a range of diseases.
Q & A
Basic: What are the recommended synthetic routes for N-benzyl-2-oxo-2H-chromene-6-sulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sequential functionalization of the chromene core. A plausible route starts with sulfonation of 2-oxo-2H-chromene-6-sulfonyl chloride, followed by substitution with benzylamine under basic conditions (e.g., NaOH or pyridine) . Key optimization parameters include:
- Temperature control : Lower temperatures (0–5°C) during sulfonation to minimize side reactions.
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity product .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyl group integration, sulfonamide NH protons at δ ~10–12 ppm) .
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and confirm stereochemistry. Graph set analysis can classify motifs (e.g., R₂²(8) rings) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in bioactivity data for sulfonamide derivatives like this compound?
Answer:
Contradictions in enzyme inhibition or cytotoxicity assays may arise from:
- Solubility issues : Use co-solvents (e.g., DMSO) with <1% final concentration to avoid interference .
- Assay variability : Replicate experiments across multiple platforms (e.g., fluorescence vs. colorimetric assays).
- Structural analogs : Compare with derivatives (e.g., 4-nitrobenzenesulfonamide) to identify SAR trends .
- Computational validation : Molecular docking (AutoDock Vina) to predict binding modes and validate experimental IC₅₀ values .
Advanced: What strategies are effective for analyzing hydrogen-bonding interactions in this compound crystals?
Answer:
- Graph Set Analysis : Classify motifs (e.g., chains, rings) using Etter’s formalism to identify recurring patterns (e.g., N–H···O=S interactions) .
- Thermal Ellipsoid Models : Refine anisotropic displacement parameters in SHELXL to assess hydrogen bond strength and directionality .
- Comparative Studies : Overlay with related structures (e.g., 2-fluoro-6-methoxybenzenesulfonamide) to evaluate packing similarities .
Advanced: How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Answer:
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict pharmacokinetic properties .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., COX-2 inhibition) over 100-ns trajectories to identify persistent binding interactions .
- Fragment-Based Design : Replace the benzyl group with bioisosteres (e.g., 4-morpholinyl) and assess docking scores (Glide SP/XP) .
Basic: What are the common pitfalls in purifying this compound, and how can they be mitigated?
Answer:
- Byproduct Formation : Trace benzyl chloride may remain; use activated charcoal in hot ethanol to adsorb impurities .
- Solvent Traces : Azeotropic drying with toluene under vacuum ensures solvent-free product.
- Polymorphism : Screen crystallization conditions (e.g., slow evaporation vs. diffusion) to isolate thermodynamically stable forms .
Advanced: How do substituent modifications on the chromene ring influence the biological activity of this compound?
Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or fluoro substituents at position 4 enhance sulfonamide acidity, improving enzyme inhibition (e.g., carbonic anhydrase IX) .
- Steric Effects : Bulky groups (e.g., tert-butyl) at position 3 reduce membrane permeability but increase target selectivity .
- Hydrophobic Tail Optimization : Extending the benzyl group with alkyl chains (C3–C5) improves logD values and cytotoxicity in cancer cell lines .
Advanced: What interdisciplinary approaches integrate this compound into materials science applications?
Answer:
- Coordination Polymers : React with transition metals (e.g., Cu²⁺) to form MOFs with sulfonamide linkers; characterize porosity via BET analysis .
- Photophysical Studies : Evaluate fluorescence quenching in presence of metal ions (e.g., Fe³⁺) for sensor development .
- Thermal Stability : TGA/DSC to assess decomposition profiles for high-temperature material applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
